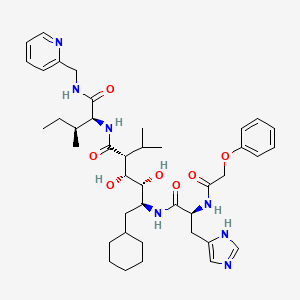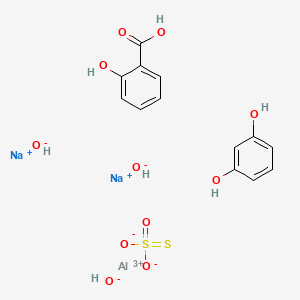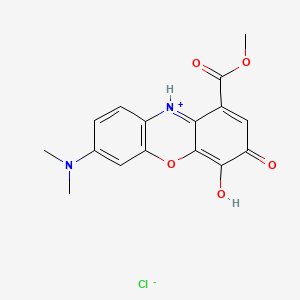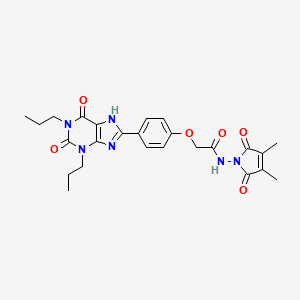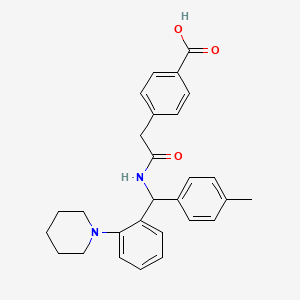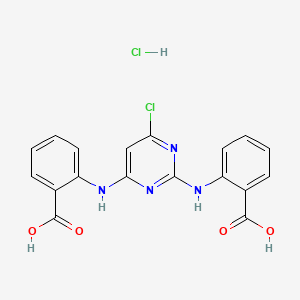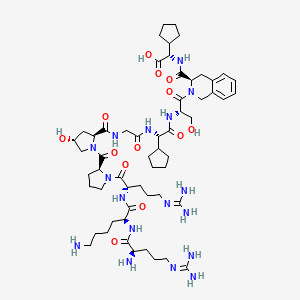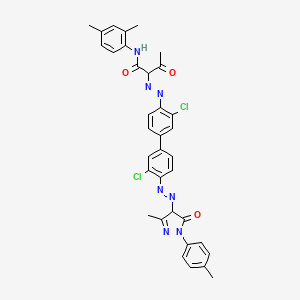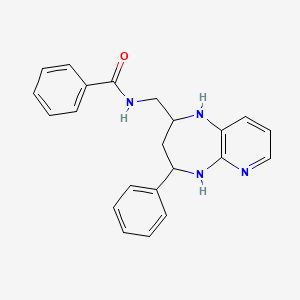
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is a synthetic organic compound It is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with appropriate reagents to introduce the butoxy, hydroxypropyl, and carboxymethyl groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and quality control measures ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-(2-hydroxyethyl)-N-(carboxymethyl)-, monosodium salt: Another derivative of glycine with similar functional groups.
Glycine, N-(3-methoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt: A compound with a methoxy group instead of a butoxy group.
Uniqueness
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is unique due to the presence of the butoxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
32046-75-6 |
|---|---|
Fórmula molecular |
C11H20NNaO6 |
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
sodium;2-[(3-butoxy-2-hydroxypropyl)-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C11H21NO6.Na/c1-2-3-4-18-8-9(13)5-12(6-10(14)15)7-11(16)17;/h9,13H,2-8H2,1H3,(H,14,15)(H,16,17);/q;+1/p-1 |
Clave InChI |
NSPHGFIOPFZHON-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCC(CN(CC(=O)O)CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


